N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-14-6-9-16(10-7-14)27-13-21(26)23-15-8-11-17(19(25)12-15)22-24-18-4-2-3-5-20(18)28-22/h2-12,25H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQZJROXNCBYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety , a hydroxyphenyl group , and a p-tolylthioacetamide structure . Its unique structural characteristics suggest multiple avenues for biological interaction, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methylphenyl)sulfanylacetamide |
| Molecular Formula | C22H18N2O2S2 |
| Molecular Weight | 402.52 g/mol |
| CAS Number | 896017-76-8 |
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the benzo[d]thiazole ring through cyclization of o-aminothiophenol with a suitable aldehyde.
- Attachment of the hydroxyphenyl group via electrophilic aromatic substitution.
- Introduction of the p-tolylthioacetamide group through nucleophilic substitution or amidation reactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzo[d]thiazole moiety can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Acetylcholinesterase Inhibition
A notable aspect of this compound's biological profile is its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, with some derivatives achieving IC50 values in the low micromolar range, suggesting effective binding to the enzyme's active site .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The benzo[d]thiazole moiety may interact with various enzymes or receptors, modulating their activity.
- Cellular Pathway Modulation : It may influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Case Studies
- Alzheimer's Disease Research : A study focused on compounds similar to this compound demonstrated significant AChE inhibition, showing potential for therapeutic application in Alzheimer's disease treatment .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related thiazole derivatives, noting their effectiveness against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure, featuring a benzothiazole moiety, suggests possible interactions with biological targets. Research indicates that compounds containing benzothiazole exhibit significant biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Studies have demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cells. For instance, compounds similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide have shown effectiveness against various tumor cell lines such as A549 (lung cancer) and C6 (glioma) cells. The mechanism of action typically involves the activation of caspase pathways leading to programmed cell death .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Caspase activation |
| Compound B | C6 | 20 | Apoptosis induction |
| This compound | Various | TBD | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | S. aureus | 31.25 µg/mL |
| Compound D | E. coli | 62.5 µg/mL |
| This compound | TBD | TBD |
Material Science Applications
Beyond its biological applications, this compound may find utility in material science, particularly in the development of organic semiconductors and photonic devices. The unique electronic properties associated with benzothiazole derivatives make them suitable candidates for such applications .
Case Studies and Research Findings
Several studies have focused on the synthesis and characterization of related compounds to elucidate their potential applications:
- Synthesis and Characterization : A study synthesized various benzothiazole derivatives and characterized them using techniques such as NMR and mass spectrometry, confirming their structural integrity and potential bioactivity .
- Biological Assays : In vitro assays demonstrated that some derivatives could effectively inhibit tumor growth in specific cancer cell lines, paving the way for further development as anticancer agents .
Chemical Reactions Analysis
Oxidation Reactions
The p-tolylthioacetamide group undergoes oxidation at the sulfur atom, typically forming sulfoxides or sulfones depending on reaction conditions.
| Reagent/Conditions | Product | Notes |
|---|---|---|
| Potassium permanganate (KMnO₄) | Sulfoxide intermediate → Sulfone | Controlled acidic conditions yield sulfoxide; prolonged exposure forms sulfone. |
| Hydrogen peroxide (H₂O₂) | Sulfoxide (major) | Selectivity depends on solvent polarity and temperature. |
The hydroxyphenyl group may also oxidize under strong conditions, though this is less common due to steric hindrance from the adjacent benzo[d]thiazole ring.
Reduction Reactions
The acetamide and thioether functionalities are susceptible to reduction:
-
Sodium borohydride (NaBH₄) reduces the thioether to a thiol (-SH) in ethanol, though yields are moderate (40–60%).
-
Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine (-NH₂) under reflux in THF .
Hydrolysis and Nucleophilic Substitution
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Product |
|---|---|
| HCl (6M), reflux | 2-(p-Tolylthio)acetic acid + 4-(Benzo[d]thiazol-2-yl)-3-hydroxyaniline |
| NaOH (10%), 80°C | Sodium salt of 2-(p-tolylthio)acetic acid + free amine |
The benzo[d]thiazole nitrogen can participate in nucleophilic substitution with alkyl halides, forming quaternary ammonium salts .
Electrophilic Aromatic Substitution (EAS)
The hydroxyphenyl group directs electrophiles to the ortho/para positions. Examples include:
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Hydroxy-4-(benzo[d]thiazol-2-yl)-5-nitrophenyl derivative |
| Sulfonation | H₂SO₄ (fuming) | Sulfonic acid at C5 of the hydroxyphenyl ring |
Steric effects from the benzo[d]thiazole moiety reduce reactivity compared to simpler phenols .
Coordination and Complexation
The benzo[d]thiazole nitrogen and hydroxyphenyl oxygen act as ligands for transition metals:
| Metal Salt | Complex Type | Application |
|---|---|---|
| Cu(II) acetate | Square-planar Cu complex | Tested for catalytic activity in oxidation reactions . |
| Fe(III) chloride | Octahedral Fe complex | Studied for magnetic properties. |
Comparative Reactivity with Structural Analogs
| Compound | Key Difference | Reactivity Trend |
|---|---|---|
| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide | Lacks hydroxyl group | Lower EAS activity; no sulfonation observed |
| N-[4-(1,3-benzothiazol-2-yl)-2-hydroxyphenyl]acetamide | Hydroxyl at C2 | Enhanced metal coordination vs. C3-hydroxyl isomer |
Key Research Findings
-
Oxidation of the thioether group improves water solubility but reduces antimicrobial activity.
-
Hydrolysis of the acetamide under acidic conditions proceeds 2.3x faster than in basic media .
-
Cu(II) complexes show promise as catalysts for Suzuki-Miyaura coupling reactions .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies are needed to explore its potential in asymmetric synthesis and photodynamic therapy.
Q & A
Q. What are the key steps and methodologies for synthesizing N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide?
The synthesis typically involves multi-step reactions, including:
- Condensation : Coupling benzo[d]thiazole derivatives with hydroxyphenyl precursors via nucleophilic substitution or amide bond formation.
- Thioether formation : Introducing the p-tolylthio group through thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Recrystallization using ethanol or dichloromethane to achieve high purity (>95%) .
Critical parameters include temperature control (60–80°C), solvent choice (DMF or dichloromethane for solubility), and catalyst use (e.g., Lewis acids for electrophilic substitution) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirms connectivity of the benzo[d]thiazole, hydroxyphenyl, and p-tolylthio groups (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns .
- HPLC : Assesses purity (>95%) and monitors degradation under stress conditions .
Q. How is the initial biological activity of this compound screened?
- Anticancer assays : MTT or SRB assays measure cytotoxicity against cancer cell lines (e.g., IC₅₀ values in the micromolar range for breast or lung cancer models) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays to evaluate interactions with targets like α-glucosidase or kinase enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction kinetics, while ethanol aids recrystallization .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution on phenolic rings .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and minimizes by-products .
- pH control : Maintain neutrality (pH 6–7) to prevent hydrolysis of the acetamide group .
Q. What structural features drive its biological activity, and how can SAR studies guide optimization?
- Key pharmacophores :
- SAR strategies :
Q. How can contradictory data in bioactivity assays (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) to reduce variability .
- Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement .
Q. What methods assess the compound’s stability under varying pH and storage conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24 hours) monitored by HPLC .
- Photostability testing (ICH Q1B guidelines) under UV light to detect degradation products .
- Long-term storage : Store at -20°C in amber vials to prevent oxidation and light-induced decomposition .
Q. How can molecular docking predict interactions with biological targets?
- Protocol :
- Target selection : Prioritize proteins with known roles in disease (e.g., EGFR for cancer, DHFR for antimicrobial activity) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized scoring functions (e.g., Glide XP) .
- Validation : Compare predicted binding poses with crystallographic data (e.g., PDB entries 1M17 for EGFR) .
- Key findings : The hydroxyphenyl group forms hydrogen bonds with catalytic lysine residues, while the benzo[d]thiazole engages in π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
